N,N-diethyl-3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazole-4-sulfonamide
Overview
Description
“N,N-diethyl-3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazole-4-sulfonamide” is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-diethyl-3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazole-4-sulfonamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the nitrobenzoyl group: This step involves the acylation of the pyrazole ring with 4-nitrobenzoyl chloride in the presence of a base such as pyridine.
Sulfonamide formation: The final step includes the reaction of the intermediate with a sulfonyl chloride derivative to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃).
Major Products
Reduction of nitro group: Formation of N,N-diethyl-3,5-dimethyl-1-(4-aminobenzoyl)-1H-pyrazole-4-sulfonamide.
Substitution reactions: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of “N,N-diethyl-3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazole-4-sulfonamide” would depend on its specific biological target. Generally, compounds with similar structures may:
Inhibit enzymes: By binding to the active site and preventing substrate access.
Modulate receptors: By interacting with receptor sites and altering signal transduction pathways.
Disrupt cellular processes: By interfering with DNA replication, protein synthesis, or cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-3,5-dimethyl-1-(4-aminobenzoyl)-1H-pyrazole-4-sulfonamide: A reduced form with an amino group instead of a nitro group.
N,N-diethyl-3,5-dimethyl-1-(4-chlorobenzoyl)-1H-pyrazole-4-sulfonamide: A derivative with a chloro group instead of a nitro group.
Uniqueness
“N,N-diethyl-3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazole-4-sulfonamide” is unique due to the presence of the nitro group, which can undergo various chemical transformations, making it a versatile intermediate in synthetic chemistry. Its combination of functional groups also provides a unique profile for biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N,N-diethyl-3,5-dimethyl-1-(4-nitrobenzoyl)pyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S/c1-5-18(6-2)26(24,25)15-11(3)17-19(12(15)4)16(21)13-7-9-14(10-8-13)20(22)23/h7-10H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYOKXULQLRPHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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